(5Z)-5-[(4-methoxynaphthalen-1-yl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-5-[(4-methoxynaphthalen-1-yl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is characterized by the presence of a naphthalene ring, a thiazolidinone core, and a methoxy group, which contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(4-methoxynaphthalen-1-yl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 4-methoxynaphthaldehyde with 3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or methanol. The reaction mixture is usually heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(4-methoxynaphthalen-1-yl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: The methoxy group on the naphthalene ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential anticancer activity and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-5-[(4-methoxynaphthalen-1-yl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The presence of the thiazolidinone core and the naphthalene ring contribute to its ability to interact with biological macromolecules, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-[(4-hydroxynaphthalen-1-yl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
- (5Z)-5-[(4-chloronaphthalen-1-yl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
- (5Z)-5-[(4-bromonaphthalen-1-yl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of (5Z)-5-[(4-methoxynaphthalen-1-yl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one lies in the presence of the methoxy group on the naphthalene ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different substituents, the methoxy group may enhance its solubility, stability, and interaction with biological targets.
Properties
Molecular Formula |
C16H13NO2S2 |
---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
(5Z)-5-[(4-methoxynaphthalen-1-yl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H13NO2S2/c1-17-15(18)14(21-16(17)20)9-10-7-8-13(19-2)12-6-4-3-5-11(10)12/h3-9H,1-2H3/b14-9- |
InChI Key |
XGQUQIBGTOXAPY-ZROIWOOFSA-N |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC=C(C3=CC=CC=C23)OC)/SC1=S |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(C3=CC=CC=C23)OC)SC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.